Synthesis of 2-(2,6-Dimethoxybenzoyl)phenyl Acetate: An In-depth Technical Guide
Synthesis of 2-(2,6-Dimethoxybenzoyl)phenyl Acetate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details a proposed synthetic pathway for 2-(2,6-dimethoxybenzoyl)phenyl acetate, a molecule of interest for its potential applications in medicinal chemistry and materials science. Due to the absence of a direct, one-step synthesis in the current literature, this document outlines a robust, multi-step approach. The synthesis commences with the preparation of key precursors, 2,6-dimethoxybenzoyl chloride and phenyl acetate, from commercially available starting materials. The core of the proposed synthesis involves an esterification reaction followed by a regioselective Fries rearrangement to construct the ortho-acylated phenolic intermediate, which is subsequently acetylated to yield the final product. Detailed experimental protocols, quantitative data for analogous reactions, and safety considerations are provided.
Introduction
The synthesis of substituted benzophenones and their derivatives is of significant interest in organic and medicinal chemistry due to their prevalence in biologically active compounds and their utility as versatile chemical intermediates. The target molecule, 2-(2,6-dimethoxybenzoyl)phenyl acetate, combines a sterically hindered dimethoxybenzoyl moiety with an acetylated phenolic ring, presenting a unique synthetic challenge, particularly concerning the regioselective introduction of the acyl group at the ortho position of the phenyl acetate.
This guide proposes a logical and feasible three-stage synthetic strategy, designed to overcome the challenge of direct ortho-acylation. The methodology relies on well-established and reliable chemical transformations, including esterification, the Fries rearrangement, and acetylation.
Proposed Synthetic Pathway
The proposed synthesis of 2-(2,6-dimethoxybenzoyl)phenyl acetate is outlined in the workflow diagram below. The strategy involves the initial synthesis of two key intermediates: 2,6-dimethoxybenzoyl chloride and phenyl 2,6-dimethoxybenzoate. A subsequent Fries rearrangement of the latter is expected to yield the ortho-acylated phenol, which is then acetylated to afford the target compound.
The detailed reaction scheme is presented below, illustrating the transformation of the precursors to the final product.
Experimental Protocols
Synthesis of Precursors
3.1.1. 2,6-Dimethoxybenzoyl Chloride
This protocol is adapted from established procedures for the synthesis of acyl chlorides from carboxylic acids.
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Materials: 2,6-dimethoxybenzoic acid, thionyl chloride, toluene, petroleum ether.
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Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-dimethoxybenzoic acid (1.0 eq) in toluene.
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Add thionyl chloride (1.2 eq) dropwise to the stirred solution at room temperature.
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After the addition is complete, heat the mixture to reflux for 2 hours.
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Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure.
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Wash the resulting crude solid with cold petroleum ether and filter to yield 2,6-dimethoxybenzoyl chloride.
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3.1.2. Phenyl Acetate
This protocol is a standard method for the esterification of phenols.
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Materials: Phenol, acetic anhydride, 10% aqueous sodium hydroxide, carbon tetrachloride, anhydrous calcium chloride.
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Procedure:
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Dissolve phenol (1.0 eq) in 10% aqueous sodium hydroxide solution in a flask and cool in an ice bath.
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Add acetic anhydride (1.1 eq) to the cooled solution and shake vigorously for 5-10 minutes.
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Transfer the mixture to a separatory funnel. Add carbon tetrachloride to facilitate separation.
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Separate the organic layer, wash with dilute sodium carbonate solution, and then with water.
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Dry the organic layer over anhydrous calcium chloride, filter, and purify by distillation.
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Main Synthetic Steps
3.2.1. Step 1: Synthesis of Phenyl 2,6-Dimethoxybenzoate (Esterification)
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Materials: Phenol, 2,6-dimethoxybenzoyl chloride, pyridine, dichloromethane (DCM).
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Procedure:
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Dissolve phenol (1.0 eq) and pyridine (1.1 eq) in dry DCM in a round-bottom flask under an inert atmosphere.
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Cool the solution in an ice bath and add a solution of 2,6-dimethoxybenzoyl chloride (1.0 eq) in dry DCM dropwise.
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Quench the reaction with water and transfer to a separatory funnel.
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Separate the organic layer, wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
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3.2.2. Step 2: Synthesis of 2-Hydroxy-2',6'-dimethoxybenzophenone (Fries Rearrangement)
The Fries rearrangement is regioselective, with higher temperatures favoring the formation of the ortho-isomer.[1][2]
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Materials: Phenyl 2,6-dimethoxybenzoate, anhydrous aluminum chloride, nitrobenzene.
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Procedure:
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In a flame-dried, three-necked flask equipped with a mechanical stirrer and a thermometer, add phenyl 2,6-dimethoxybenzoate (1.0 eq) and nitrobenzene.
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Carefully add anhydrous aluminum chloride (1.2 eq) in portions, keeping the temperature below 10 °C.
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Slowly heat the mixture to 160-170 °C and maintain this temperature for 4-6 hours.
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Cool the reaction mixture and carefully pour it onto crushed ice containing concentrated HCl.
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Perform steam distillation to remove the nitrobenzene solvent.
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Extract the aqueous residue with diethyl ether.
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Wash the ether extract with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the resulting crude product by column chromatography or recrystallization.
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3.2.3. Step 3: Synthesis of 2-(2,6-Dimethoxybenzoyl)phenyl Acetate (Acetylation)
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Materials: 2-Hydroxy-2',6'-dimethoxybenzophenone, acetic anhydride, pyridine.
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Procedure:
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Dissolve 2-hydroxy-2',6'-dimethoxybenzophenone (1.0 eq) in pyridine in a round-bottom flask.
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Add acetic anhydride (1.2 eq) dropwise to the solution at room temperature.
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Stir the reaction mixture for 4-6 hours.
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Pour the reaction mixture into ice-cold water and stir until a precipitate forms.
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Filter the solid, wash thoroughly with water, and dry.
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Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-(2,6-dimethoxybenzoyl)phenyl acetate.
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Quantitative Data
The following tables summarize the expected physical properties and spectroscopic data for the key compounds in this synthesis. Data for the final product is predicted based on structurally similar compounds.
Table 1: Physical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 2,6-Dimethoxybenzoic Acid | C₉H₁₀O₄ | 182.17 | 185-188 | - |
| 2,6-Dimethoxybenzoyl Chloride | C₉H₉ClO₃ | 200.62 | 65-68 | 155-157 (at 5 mmHg) |
| Phenyl Acetate | C₈H₈O₂ | 136.15 | - | 195-196 |
| 2-Hydroxy-2',6'-dimethoxybenzophenone | C₁₅H₁₄O₄ | 258.27 | (Predicted) 85-90 | - |
| 2-(2,6-Dimethoxybenzoyl)phenyl Acetate | C₁₇H₁₆O₅ | 300.31 | (Predicted) 95-100 | - |
Table 2: Predicted ¹H NMR Spectroscopic Data (in CDCl₃, 400 MHz)
| Compound | Chemical Shift (δ, ppm) and Multiplicity |
| 2,6-Dimethoxybenzoic Acid | 7.35 (t, 1H), 6.60 (d, 2H), 3.90 (s, 6H) |
| Phenyl Acetate | 7.40-7.20 (m, 5H), 2.30 (s, 3H) |
| 2-Hydroxy-2',6'-dimethoxybenzophenone | 11.5 (s, 1H, -OH), 7.50-6.80 (m, 7H), 3.85 (s, 6H) |
| 2-(2,6-Dimethoxybenzoyl)phenyl Acetate | 7.60-7.00 (m, 7H), 3.80 (s, 6H), 2.20 (s, 3H) |
Table 3: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃, 100 MHz)
| Compound | Chemical Shift (δ, ppm) |
| 2,6-Dimethoxybenzoic Acid | 168.0, 158.5, 132.0, 112.0, 104.5, 56.0 |
| Phenyl Acetate | 169.5, 150.8, 129.3, 125.8, 121.5, 21.1 |
| 2-Hydroxy-2',6'-dimethoxybenzophenone | 200.0, 160.0, 158.0, 135.0, 133.0, 130.0, 125.0, 120.0, 118.0, 115.0, 105.0, 56.0 |
| 2-(2,6-Dimethoxybenzoyl)phenyl Acetate | 198.0, 169.0, 158.0, 150.0, 133.0, 131.0, 130.0, 128.0, 126.0, 122.0, 115.0, 105.0, 56.0, 21.0 |
Safety and Handling
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General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
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Reagent-Specific Hazards:
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Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water to release toxic gases (SO₂ and HCl). Handle with extreme care.
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Pyridine: Flammable, toxic, and has a strong, unpleasant odor.
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Aluminum Chloride (Anhydrous): Reacts violently with water. It is corrosive and can cause severe burns.
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Nitrobenzene: Toxic and readily absorbed through the skin. It is a suspected carcinogen.
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Waste Disposal: All chemical waste should be disposed of in accordance with institutional and local regulations. Halogenated and non-halogenated organic waste should be collected in separate, labeled containers.
